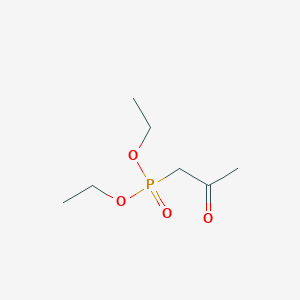

Diethyl (2-oxopropyl)phosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408852. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-diethoxyphosphorylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAFKRSMGOSHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147731 | |

| Record name | Diethyl acetonylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-71-6 | |

| Record name | NSC 408852 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1067-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl acetonylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-diethoxyphosphorylpropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Diethyl (2-oxopropyl)phosphonate (CAS 1067-71-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2-oxopropyl)phosphonate is a versatile organophosphorus compound with the CAS number 1067-71-6. It serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is most pronounced in the Horner-Wadsworth-Emmons and Ohira-Bestmann reactions, which are instrumental in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, key synthetic applications, and detailed experimental protocols relevant to researchers in drug discovery and development.

Phosphonate-containing compounds are of significant interest in medicinal chemistry as they can act as stable analogs of natural phosphates or pyrophosphates, often functioning as enzyme inhibitors.[1][2][3] this compound is a key intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications such as antiviral and anticancer agents, as well as compounds targeting neurological disorders.[4][5][6][7]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1067-71-6 | [8] |

| Molecular Formula | C₇H₁₅O₄P | [8] |

| Molecular Weight | 194.17 g/mol | [8] |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Boiling Point | 126 °C at 9 mmHg | [2] |

| Density | 1.01 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.433 | [2] |

| Solubility | Miscible with tetrahydrofuran, ether, dichloromethane, and chloroform. | [2] |

Core Synthetic Applications

This compound is a cornerstone reagent for two pivotal reactions in organic synthesis: the Horner-Wadsworth-Emmons reaction and as a precursor for the Ohira-Bestmann reagent.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[9][10][11][12] When this compound is deprotonated with a base, it forms a stabilized phosphonate (B1237965) carbanion that reacts with a carbonyl compound to yield an α,β-unsaturated ketone. This reaction generally favors the formation of the (E)-alkene.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Synthesis and Application of the Ohira-Bestmann Reagent

This compound is the direct precursor to Diethyl (1-diazo-2-oxopropyl)phosphonate, a modification of the Seyferth-Gilbert reagent, often referred to as an Ohira-Bestmann reagent.[8][13][14] This diazo compound is invaluable for the one-carbon homologation of aldehydes to terminal alkynes under mild conditions, making it suitable for complex and sensitive substrates.[15]

The synthesis involves a diazo-transfer reaction, where this compound is first deprotonated and then treated with a sulfonyl azide (B81097).

Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate

Caption: Synthesis of the Ohira-Bestmann reagent.

The resulting Ohira-Bestmann reagent can then be used in a one-pot reaction with an aldehyde to generate a terminal alkyne.

Ohira-Bestmann Reaction for Alkyne Synthesis

Caption: The Ohira-Bestmann reaction mechanism.

Experimental Protocols

Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate

This protocol is adapted from a procedure published in Organic Syntheses.[8][13]

Materials:

-

This compound (5.05 g, 26 mmol, 1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.04 g, 26 mmol, 1.0 equiv)

-

Anhydrous Toluene (90 mL)

-

4-Acetamidobenzenesulfonyl azide (p-ABSA) (6.25 g, 26 mmol, 1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Hexanes

-

Methyl t-butyl ether (MTBE)

-

Celite

Procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with an addition funnel, argon inlet, and magnetic stir bar is charged with NaH and 50 mL of toluene.[8][13]

-

The suspension is cooled to 0 °C in an ice-water bath.[8][13]

-

A solution of this compound (5.05 g) in 40 mL of toluene is added dropwise over 15 minutes.[8][13] A white precipitate and bubbling will be observed.[8]

-

After stirring for 10 minutes, a solution of 4-acetamidobenzenesulfonyl azide (6.25 g) in 40 mL of THF is added dropwise over 15 minutes.[8][13]

-

The ice bath is removed, and the reaction mixture is stirred at room temperature for 20 hours.[8][13]

-

The resulting orange mixture is diluted with 25 mL of hexanes and filtered through a pad of Celite.[8] The filter cake is washed with MTBE (3 x 20 mL).[8]

-

The combined filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluting with 1:1 ethyl acetate-hexanes) to yield Diethyl (1-diazo-2-oxopropyl)phosphonate as a pale yellow oil.[8] A yield of 86-88% can be expected.[13]

General Protocol for the Ohira-Bestmann Reaction

This is a general procedure for the conversion of an aldehyde to a terminal alkyne.[15]

Materials:

-

Aldehyde (1.0 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Anhydrous Methanol

-

Dimethyl or Diethyl (1-diazo-2-oxopropyl)phosphonate (1.1-1.5 equiv)

-

Diethyl ether

-

5% aqueous sodium bicarbonate solution

-

Sodium sulfate

Procedure:

-

To a reaction flask under an argon atmosphere, add the aldehyde and potassium carbonate.[15]

-

Add anhydrous methanol and stir the mixture at room temperature for 30 minutes.[15]

-

Add the Ohira-Bestmann reagent (e.g., as a solution in acetonitrile) to the mixture.[15]

-

Stir the reaction at room temperature for 4-18 hours, monitoring by TLC.[15]

-

Upon completion, dilute the reaction mixture with diethyl ether.[15]

-

Wash the organic layer with 5% aqueous sodium bicarbonate solution, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude alkyne product.[15]

-

Purify the product as necessary, typically by column chromatography.

Applications in Drug Discovery and Development

The phosphonate moiety is a key feature in many biologically active compounds due to its ability to mimic the transition state of enzymatic reactions involving phosphates or carboxylates.[1][2][16] this compound serves as a valuable starting material for introducing this functional group into potential drug candidates.

-

Antiviral Agents: A significant application is in the synthesis of acyclic nucleoside phosphonates, which are potent antiviral drugs.[4][5][6][17] These compounds can bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analog drugs. The synthesis of these molecules can involve intermediates derived from reactions utilizing this compound or similar phosphonate reagents.

-

Enzyme Inhibitors: The phosphonate group can act as a bioisostere of a carboxylate or phosphate group, leading to the design of potent enzyme inhibitors.[2][16] For example, phosphonate analogs of amino acids have been shown to inhibit various enzymes.

-

Neurological Disorders: While direct mechanisms are not well-defined for this compound itself, organophosphorus compounds, in general, have significant effects on the nervous system.[18] The use of this reagent in the synthesis of targeted molecules for neurological disorders is an area of active research.[4]

Conclusion

This compound is a high-value reagent for synthetic and medicinal chemists. Its ability to participate in robust and stereoselective C-C bond-forming reactions makes it an indispensable tool for the construction of complex molecular architectures. For professionals in drug development, understanding the synthetic pathways enabled by this compound is crucial for the design and synthesis of novel phosphonate-based therapeutics. The detailed protocols and synthetic schemes provided in this guide serve as a practical resource for leveraging the full potential of this versatile chemical.

References

- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. orgsyn.org [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl (2-oxopropyl)phosphonate: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2-oxopropyl)phosphonate is a versatile organophosphorus compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a reactive β-keto phosphonate (B1237965) moiety, make it an invaluable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound, also known as diethyl acetonylphosphonate, is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 1067-71-6 | [2] |

| Molecular Formula | C₇H₁₅O₄P | [2] |

| Molecular Weight | 194.17 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 126 °C at 9 mmHg | |

| Density | 1.01 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.433 | |

| Solubility | Miscible with tetrahydrofuran (B95107), ether, dichloromethane, and chloroform. | [1] |

Synthesis of this compound

The most common and industrially scalable synthesis of this compound is achieved through the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite (B83602) with chloroacetone (B47974).[3]

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

Materials:

-

Triethyl phosphite

-

Chloroacetone

-

Reaction vessel equipped with a reflux condenser and a dropping funnel

-

Distillation apparatus

Procedure:

-

To a reaction vessel, add triethyl phosphite.

-

Heat the triethyl phosphite to a moderate temperature (typically around 100-120 °C).

-

Add chloroacetone dropwise from the dropping funnel to the heated triethyl phosphite. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.

-

After the addition is complete, continue to heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion.

-

The progress of the reaction can be monitored by the cessation of ethyl chloride evolution.

-

After cooling to room temperature, the crude product is purified by vacuum distillation to yield pure this compound.

Key Reactions and Applications in Drug Discovery

The reactivity of this compound is centered around its phosphonate and ketone functionalities. These groups allow for a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals.

Horner-Wadsworth-Emmons (HWE) Reaction

One of the most powerful applications of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction, which is a cornerstone of stereoselective alkene synthesis.[4] The phosphonate is first deprotonated with a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an α,β-unsaturated ketone. This reaction is renowned for its high E-selectivity and the ease of removal of the phosphate (B84403) byproduct.[1]

A prominent example of the HWE reaction's utility is in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[5] In the synthesis of Prostaglandin (B15479496) F2α, a related phosphonate, dimethyl (2-oxoheptyl)phosphonate, is used to introduce a key side chain onto an aldehyde precursor.[5]

// Nodes start [label="this compound"]; base [label="Base (e.g., NaH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; carbanion [label="Phosphonate Carbanion"]; aldehyde [label="Aldehyde/Ketone (R-CHO)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Oxaphosphetane Intermediate"]; product [label="α,β-Unsaturated Ketone\n(E-alkene)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Dialkyl Phosphate Byproduct"];

// Edges start -> carbanion [label="Deprotonation"]; base -> carbanion; carbanion -> intermediate [label="Nucleophilic Addition"]; aldehyde -> intermediate; intermediate -> product [label="Elimination"]; intermediate -> byproduct; } .dot Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.

Synthesis of the Bestmann-Ohira Reagent

This compound is the direct precursor to Diethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Bestmann-Ohira reagent.[6][7] This reagent is widely used for the one-carbon homologation of aldehydes to terminal alkynes, a crucial transformation in the synthesis of many natural products and pharmaceuticals.[8][9]

Materials:

-

This compound[6]

-

Sodium hydride (60% dispersion in mineral oil)[6]

-

Anhydrous toluene[6]

-

4-Acetamidobenzenesulfonyl azide[6]

-

Anhydrous tetrahydrofuran (THF)[6]

-

Three-necked round-bottomed flask, addition funnel, argon inlet, magnetic stirrer[6]

Procedure:

-

A three-necked flask is charged with sodium hydride and anhydrous toluene (B28343) and cooled to 0 °C.[6]

-

A solution of this compound in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride.[6]

-

After stirring for 10 minutes, a solution of 4-acetamidobenzenesulfonyl azide (B81097) in anhydrous THF is added dropwise.[6]

-

The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.[6]

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford Diethyl (1-diazo-2-oxopropyl)phosphonate.[6]

| Reagent | Molar Equiv. | Purity | Source | Reference |

| This compound | 1.0 | 96% | Sigma-Aldrich | [6] |

| Sodium Hydride (60% dispersion) | 1.0 | [6] | ||

| 4-Acetamidobenzenesulfonyl azide | 1.0 | 97% | Oakwood Chemicals | [6] |

A second run of this synthesis on an identical scale yielded 4.97 g (87%) of the product as a pale-yellow oil.[6] The purity of the product was determined to be 97 wt% by qNMR analysis.[6]

Role in the Development of Bioactive Molecules

The phosphonate group is a well-established bioisostere of the phosphate group. Its tetrahedral geometry and negative charge at physiological pH allow it to mimic phosphates, but the P-C bond is resistant to enzymatic hydrolysis, making phosphonate-containing molecules more stable in biological systems. This principle is the foundation for the development of many successful drugs.

Case Study: Prostaglandin Synthesis and Signaling

Prostaglandins are potent lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, pain, and fever. The synthesis of prostaglandin analogs is a significant area of drug development. The Horner-Wadsworth-Emmons reaction, utilizing phosphonates like this compound, is a key strategy in these syntheses.[5]

Prostaglandin F2α (PGF2α), for instance, exerts its effects by binding to the FP receptor, a G-protein coupled receptor. This binding event triggers a signaling cascade that leads to various cellular responses.

// Nodes PGF2a [label="Prostaglandin F2α", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FP_receptor [label="FP Receptor\n(GPCR)"]; G_protein [label="Gq Protein"]; PLC [label="Phospholipase C (PLC)"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP3 [label="IP3"]; DAG [label="DAG"]; Ca_release [label="Ca²⁺ Release from ER"]; PKC [label="Protein Kinase C (PKC)"]; Cellular_Response [label="Cellular Response\n(e.g., smooth muscle contraction)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PGF2a -> FP_receptor [label="Binds to"]; FP_receptor -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca_release -> Cellular_Response; PKC -> Cellular_Response; } .dot Caption: Simplified signaling pathway of Prostaglandin F2α.

Spectroscopic Data

The structural characterization of this compound and its derivatives is crucial for quality control and reaction monitoring. Key spectroscopic data are summarized below.

| Spectroscopic Data for Diethyl (1-diazo-2-oxopropyl)phosphonate | |

| ³¹P NMR (162 MHz, CDCl₃) | δ: 11.02 |

| ¹³C NMR of diazo carbon | δ: 64.1 (d, J = 217 Hz) |

| FTIR (neat, cm⁻¹) | 2986, 2117, 1655, 1260, 1006 |

Note: The ¹³C resonance of the carbon bearing the diazo group may not always be observed due to long T1 relaxation times.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is recommended to wear protective gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a cornerstone reagent in organic synthesis with significant implications for drug discovery and development. Its utility in the Horner-Wadsworth-Emmons reaction and as a precursor to the Bestmann-Ohira reagent provides access to a vast chemical space of biologically relevant molecules. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties and reactivity of this compound is essential for the design and synthesis of novel therapeutics.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Diethyl (1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]

An In-depth Technical Guide to the Physical Properties of Diethyl (2-oxopropyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of Diethyl (2-oxopropyl)phosphonate, a versatile reagent in organic synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Core Physical Properties

This compound is typically a colorless to light yellow, clear liquid at room temperature.[1] It is often used in chemical reactions such as the Horner-Wadsworth-Emmons olefination. A summary of its key physical properties is provided in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 126 °C | at 9 mmHg |

| 98 °C | at 1 mmHg[2] | |

| Density | 1.01 g/mL | at 25 °C[1] |

| 1.11 g/mL | at 20 °C | |

| Refractive Index | 1.433 | at 20 °C |

| 1.4325 - 1.4355 | ||

| Flash Point | > 110 °C | |

| Solubility | Miscible with tetrahydrofuran (B95107), ether, dichloromethane, and chloroform (B151607).[1] | |

| Appearance | Colorless to light yellow clear liquid.[1] | |

| Purity | >95.0% (GC) or 96% | |

| Storage | Store in an inert atmosphere at room temperature.[1] |

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures. Spectroscopic analysis is crucial for structural confirmation and purity assessment.

a. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ³¹P NMR are standard techniques used to confirm the structure of this compound. Spectra are typically recorded on a spectrometer (e.g., 400 MHz) in a deuterated solvent such as chloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) as an internal standard.[3]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for C=O (ketone), P=O (phosphonate), and C-O-P linkages.

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

b. Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate

The following is a summarized experimental protocol for a reaction where this compound is a key starting material. This illustrates its handling and reactivity in a common synthetic application.[4][5]

-

Reaction Setup : A multi-necked round-bottomed flask is equipped with an addition funnel, an argon inlet, and a magnetic stir bar.[5]

-

Initial Reaction : Sodium hydride (NaH) is suspended in anhydrous toluene (B28343) and cooled to 0 °C in an ice-water bath.[4][5]

-

Addition of Phosphonate : A solution of this compound in anhydrous toluene is added dropwise to the stirred NaH suspension over a period of 15 minutes.[4][5]

-

Diazo Transfer : After stirring, a solution of a diazo transfer reagent (e.g., 4-acetamidobenzenesulfonyl azide) in tetrahydrofuran (THF) is added dropwise.[4][5]

-

Reaction Progression : The reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 20 hours).[4][5]

-

Workup and Purification : The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica (B1680970) gel.[5]

Visualizations

a. Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate, a common reaction involving this compound.

Caption: Workflow for the synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate.

b. Relationship of Physical Properties

This diagram illustrates the logical relationship between the key physical properties of a chemical compound like this compound and the information they provide.

Caption: Interrelation of physical properties and their significance.

References

Diethyl (2-oxopropyl)phosphonate chemical structure

An In-depth Technical Guide to Diethyl (2-oxopropyl)phosphonate for Researchers and Drug Development Professionals

Introduction

This compound is a versatile organophosphorus compound with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals makes it a compound of great interest to researchers, scientists, and professionals in drug development.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction.

Chemical Structure and Properties

This compound, also known as diethyl acetonylphosphonate, is a phosphonate (B1237965) ester. The molecule features a phosphonate group attached to a propanone backbone.

Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 1067-71-6 | [2][3][4] |

| Molecular Formula | C7H15O4P | [2][3] |

| Molecular Weight | 194.17 g/mol | [3] |

| Linear Formula | CH3COCH2P(O)(OC2H5)2 | |

| SMILES String | CCOP(=O)(CC(C)=O)OCC | |

| InChI Key | RSAFKRSMGOSHRK-UHFFFAOYSA-N | |

| Appearance | Liquid | |

| Density | 1.01 g/mL at 25 °C | [4] |

| Boiling Point | 126 °C at 9 mmHg | [4] |

| Refractive Index (n20/D) | 1.433 | [4] |

| Solubility | Miscible with tetrahydrofuran, ether, dichloromethane, and chloroform. | [4] |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopy | Solvent | **Chemical Shifts (δ) / Wavenumber (cm⁻¹) ** | Reference |

| ¹H NMR | CDCl₃ | 4.31–4.10 (m, 4H), 2.29 (s, 3H), 1.40 (td, 6H) | [5] |

| ¹³C NMR | CDCl₃ | 190.1 (d, J = 13.1 Hz), 65.6, 63.4 (d, J = 6.1 Hz), 27.2, 16.1 (d, J = 5.7 Hz) | [5][6][7] |

| ³¹P NMR | CDCl₃ | 11.02 | [5] |

| FTIR (neat) | 2986, 2117, 1655, 1260, 1006 | [5] |

Synthesis and Reactivity

This compound is commercially available, typically with a purity of around 96%.[5][8] It serves as a crucial starting material for the synthesis of other important reagents. A notable example is its conversion to Diethyl (1-diazo-2-oxopropyl)phosphonate, a key reagent in the Ohira-Bestmann modification of the Seyferth-Gilbert homologation for the synthesis of alkynes.[5][8][9]

Experimental Protocol: Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate

This protocol is adapted from a procedure published in Organic Syntheses.[5][8]

Materials:

-

This compound (5.05 g, 26 mmol, 1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.04 g, 26 mmol, 1.0 equiv)

-

Toluene (B28343), anhydrous (90 mL)

-

4-Acetamidobenzenesulfonyl azide (B81097) (6.25 g, 26 mmol, 1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous (50 mL)

-

Argon gas

-

Ice-water bath

Procedure:

-

A three-necked round-bottomed flask equipped with an addition funnel, argon inlet, and magnetic stir bar is charged with NaH and 50 mL of toluene.

-

The suspension is cooled to 0 °C in an ice-water bath.

-

A solution of this compound in 40 mL of toluene is added dropwise to the stirred suspension over 15 minutes. The formation of a white precipitate and bubbling will be observed.

-

After stirring for an additional 10 minutes, a solution of 4-acetamidobenzenesulfonyl azide in 40 mL of THF is added dropwise over 15 minutes.

-

The ice-water bath is removed, and the reaction mixture is stirred at room temperature for 20 hours.

-

The resulting product, Diethyl (1-diazo-2-oxopropyl)phosphonate, can then be isolated and purified using standard workup and chromatography techniques.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate.

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone reagent in synthetic chemistry, primarily utilized for C-C bond formation.[10] Its applications extend to the pharmaceutical and agricultural industries.[1]

Horner-Wadsworth-Emmons (HWE) Reaction

The most prominent application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction.[11][12][13] This reaction involves the olefination of aldehydes or ketones with a phosphonate carbanion to produce alkenes, typically with high (E)-stereoselectivity.[12][13] The phosphonate carbanion, generated by deprotonation of the α-carbon of the phosphonate, is more nucleophilic and less basic than the corresponding Wittig reagent, allowing it to react with a broader range of carbonyl compounds under milder conditions.[12] A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during aqueous workup.[12][13]

Reaction Mechanism of the Horner-Wadsworth-Emmons Reaction:

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

The HWE reaction is a powerful tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[13] Phosphonate-containing compounds themselves have found applications as antiviral and anticancer drugs, as well as treatments for osteoporosis, highlighting the importance of phosphonate chemistry in drug design and development.[14][15]

Other Applications

-

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1]

-

Agrochemicals: It is used in the formulation of pesticides and herbicides.[1]

-

Heterocycle Synthesis: The derivative, Diethyl (1-diazo-2-oxopropyl)phosphonate, is used in 1,3-dipolar cycloadditions to form various nitrogen-containing heterocycles such as pyrazoles and triazolines.[8][9]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its central role in the Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective synthesis of alkenes, a common structural motif in pharmaceuticals. A thorough understanding of its properties, reactivity, and experimental handling is essential for researchers and professionals engaged in synthetic chemistry and drug discovery. The continued exploration of phosphonate chemistry promises to yield new synthetic methodologies and novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl(2-oxopropyl)phosphonate [jinonpharma.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 1067-71-6 [chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Diethyl (1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]

- 10. This compound | 1067-71-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Diethyl (2-oxopropyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Diethyl (2-oxopropyl)phosphonate, a versatile reagent in organic chemistry. This document details the core synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

This compound is a key intermediate in various organic transformations, most notably in the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated ketones. Its synthesis is of significant interest to researchers in medicinal chemistry and drug development for the construction of complex molecular architectures. The most prevalent and efficient method for its preparation is the Michaelis-Arbuzov reaction.

Core Synthesis: The Michaelis-Arbuzov Reaction

The primary route for synthesizing this compound is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[1][2] In this specific synthesis, triethyl phosphite is reacted with chloroacetone (B47974).[3]

The reaction proceeds via a nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of chloroacetone, leading to the formation of a phosphonium (B103445) salt intermediate.[2] Subsequently, a dealkylation of this intermediate by the displaced chloride ion yields the final product, this compound, and a volatile alkyl halide byproduct (chloroethane).[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound. This allows for a clear comparison of reaction conditions and outcomes.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Triethyl phosphite | Chloroacetone | Neat | 120-130 | 4 | 49-65 | [4] |

| Triethyl phosphite | Chloroacetone | Toluene | Reflux | 1-1.5 | 88-98 | [5] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

General Experimental Workflow

The synthesis generally follows a straightforward workflow, which is visualized in the diagram below. The process involves reaction setup, the reaction itself, workup to isolate the crude product, and finally, purification.

Detailed Synthesis Protocol (Adapted from Literature)

This protocol is a representative example of the synthesis of this compound.

Materials:

-

Triethyl phosphite

-

Chloroacetone

-

Toluene (or neat)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Distillation apparatus or column chromatography setup

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stir bar. The apparatus should be dried to prevent hydrolysis of the phosphite ester.

-

Charging Reactants: Equimolar amounts of triethyl phosphite and chloroacetone are added to the flask. The reaction can be performed neat or with a solvent such as toluene.

-

Reaction: The mixture is heated to reflux (typically 120-130°C for neat reactions, or the boiling point of the solvent) and stirred vigorously.[4] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1.5 to 4 hours.[4][5]

-

Workup: After the reaction is complete, the mixture is allowed to cool to room temperature. If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.[6] Purity can be assessed by NMR spectroscopy.[7]

Conclusion

The synthesis of this compound via the Michaelis-Arbuzov reaction is a robust and widely used method. By carefully controlling the reaction conditions, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis of this important chemical intermediate.

References

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. scientificlabs.com [scientificlabs.com]

- 7. spectrabase.com [spectrabase.com]

Spectral Analysis of Diethyl (2-oxopropyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for diethyl (2-oxopropyl)phosphonate, a key building block in organic synthesis. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with detailed experimental protocols.

Core Spectral Data

The following sections and tables summarize the key spectral information for this compound, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound reveal distinct signals corresponding to its unique arrangement of protons and carbon atoms. The data presented here is consistent with spectra available on resources such as SpectraBase.[1][2]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~4.1 | Multiplet | 4H | -OCH₂CH₃ | |

| ~3.1 | Doublet | 2H | P-CH₂-C(O) | |

| ~2.2 | Singlet | 3H | -C(O)CH₃ | |

| ~1.3 | Triplet | 6H | -OCH₂CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~201 | C=O |

| ~63 | -OCH₂CH₃ |

| ~42 | P-CH₂-C(O) |

| ~30 | -C(O)CH₃ |

| ~16 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium-Strong | C-H stretch (alkyl) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1250 | Strong | P=O stretch (phosphonate) |

| ~1020 | Strong | P-O-C stretch |

Mass Spectrometry (MS)

A direct experimental mass spectrum for this compound is not widely published. However, based on its molecular weight (194.17 g/mol ) and the known fragmentation patterns of similar organophosphorus compounds, the expected mass spectrum can be predicted. The molecular ion peak [M]⁺ would be observed at m/z 194.

Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 194 | [CH₃C(O)CH₂P(O)(OCH₂CH₃)₂]⁺ (Molecular Ion) |

| 151 | [M - CH₃CO]⁺ |

| 137 | [P(O)(OCH₂CH₃)₂]⁺ |

| 109 | [P(O)(OH)(OCH₂CH₃)]⁺ |

| 81 | [P(O)(OH)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained using a neat sample. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it before it enters the mass spectrometer. For direct infusion, the solution is injected directly into the ion source.

-

Ionization: Electron ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the spectral analysis of this compound.

References

Diethyl (2-oxopropyl)phosphonate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for diethyl (2-oxopropyl)phosphonate. Intended for professionals in research and drug development, this document synthesizes available data on the compound's stability profile, outlines potential degradation pathways, and offers detailed experimental protocols for its assessment. While specific kinetic data for this compound is limited in public literature, this guide provides a framework for establishing its stability based on general knowledge of phosphonates and regulatory guidelines.

Introduction

This compound is a versatile organophosphorus compound utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its function as a phosphonate (B1237965) ester makes it a valuable building block for creating novel molecules with enhanced biological activity.[1] A thorough understanding of its stability is critical for ensuring the integrity of starting materials in synthesis, the reliability of experimental results, and the safety of its handling and storage. This guide addresses the core requirements for assessing the stability of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1067-71-6 | [2][3] |

| Molecular Formula | C₇H₁₅O₄P | [2][3] |

| Molecular Weight | 194.17 g/mol | [2][3] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 126 °C @ 9 mmHg | [2] |

| Density | 1.01 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.433 | [2] |

| Solubility | Miscible with tetrahydrofuran, ether, dichloromethane, and chloroform. | [3] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and safety of this compound.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Reference(s) |

| General Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [4] |

| Temperature | Room temperature. | [3] |

| Atmosphere | Inert atmosphere is recommended for long-term storage to prevent potential oxidation or moisture-induced degradation. | [3] |

| Incompatibilities | Avoid strong oxidizing agents. | |

| Safety | Wear appropriate personal protective equipment (PPE), including gloves and eye protection. | [2] |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The carbon-phosphorus (C-P) bond, a key feature of phosphonates, is known to be highly resistant to chemical hydrolysis and thermal decomposition. However, the ester linkages are more susceptible to degradation.

Thermal Stability

Organophosphorus esters, including phosphonates, typically undergo thermal decomposition through the elimination of a phosphorus acid at elevated temperatures.[5][6] For phosphonates, this process generally occurs at higher temperatures compared to phosphate (B84403) esters.[5][6] Thermal analysis of this compound has indicated exothermic events occurring at approximately 246 °C and 278 °C, suggesting the onset of decomposition in this temperature range.[7]

Hydrolytic Stability

The hydrolysis of phosphonate esters can proceed under both acidic and basic conditions.[4] The reaction involves a nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O ester bond.[4] The rate of hydrolysis is dependent on pH and temperature.[4] The final products of complete hydrolysis would be (2-oxopropyl)phosphonic acid and ethanol.

Caption: Proposed Hydrolytic Degradation Pathway.

Photostability

Oxidative Stability

This compound is expected to be sensitive to strong oxidizing agents. Studies on other phosphonates have demonstrated degradation in the presence of oxidizing biocides, with the rate of degradation being temperature-dependent.[9]

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The following protocols are based on ICH guidelines and general practices for stability testing.

Caption: Workflow for Stability Assessment.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

Table 3: Example Parameters for a Stability-Indicating RP-HPLC Method

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Forced Degradation Studies

5.2.1. Hydrolytic Degradation

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl. Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH. Heat the solution at 60-80 °C for a specified period. Neutralize the samples before analysis.

-

Neutral Hydrolysis: Dissolve this compound in a suitable solvent and treat with water. Heat the solution at 60-80 °C for a specified period.

5.2.2. Oxidative Degradation

-

Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified period.

5.2.3. Thermal Degradation

-

Expose a solid sample of this compound to dry heat in a temperature-controlled oven at temperatures above the accelerated stability conditions (e.g., 80 °C, 100 °C, and higher if necessary) for a specified period.

5.2.4. Photodegradation

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a table to facilitate comparison.

Table 4: Example Summary of Forced Degradation Study Results

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Retention Time) |

| 0.1 M HCl | 24 hours | 80 °C | ||

| 0.1 M NaOH | 8 hours | 60 °C | ||

| 3% H₂O₂ | 24 hours | Room Temp | ||

| Dry Heat | 48 hours | 100 °C | ||

| Light Exposure | 1.2 million lux hours | Room Temp |

The data will help in identifying the intrinsic stability of the molecule and the primary degradation pathways. This information is critical for developing appropriate packaging, establishing re-test dates, and ensuring the quality of the material throughout its lifecycle.

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under conditions of high temperature, extreme pH, and in the presence of oxidizing agents. Photolytic degradation is also a potential pathway. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to perform a comprehensive stability assessment, ensuring the quality and reliability of this important synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 96 1067-71-6 [sigmaaldrich.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.uoc.gr [chemistry.uoc.gr]

Diethyl (2-oxopropyl)phosphonate: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for Diethyl (2-oxopropyl)phosphonate (CAS No. 1067-71-6). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on clear data presentation and practical safety workflows.

Core Safety & Chemical Data

The following tables summarize the essential quantitative data for this compound, compiled from various safety data sheets and chemical suppliers.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C7H15O4P | [1][2][3][4][5][6] |

| Molecular Weight | 194.17 g/mol | [1][3][4][5][6] |

| Appearance | Clear colorless to light yellow liquid | [3][6] |

| Boiling Point | 126 °C @ 9 mmHg | [1][3][5][6][7] |

| 129 °C @ 9 mmHg | [8] | |

| Density | 1.01 g/mL at 25 °C | [1][3][5][6][7] |

| 1.11 g/mL | [2] | |

| Refractive Index | n20/D 1.433 | [1][3][5][6][7] |

| Flash Point | >110 °C (>230 °F) | [2][3][6] |

| 113 °C (235.4 °F) | [8] | |

| Not Applicable | [1][5] | |

| Solubility | Miscible with tetrahydrofuran, ether, dichloromethane, and chloroform. | [3][6][7][9] |

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[10] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[8][10][11] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[10][12] |

| 2 | H319: Causes serious eye irritation.[8][11] | |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[10] |

| Specific target organ toxicity (single exposure) | 3 (Respiratory system) | May cause respiratory irritation.[8][11] |

| Hazardous to the aquatic environment, long-term hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[10][12] |

Note: There are some discrepancies in the classification for eye damage/irritation between different suppliers.

Toxicological Data

| Route of Exposure | Effect | Data |

| Oral | Harmful if swallowed | No quantitative data (e.g., LD50) available. |

| Dermal | Causes skin irritation | No quantitative data (e.g., LD50) available. |

| Inhalation | Harmful if inhaled | No quantitative data (e.g., LC50) available. |

| Eye Contact | Causes serious eye damage | No quantitative data available. |

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Use only outdoors or in a well-ventilated area.[8][10][11] Ensure that eyewash stations and safety showers are close to the workstation location.[11][13] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[10] |

| Skin Protection | Wear protective gloves and clothing.[8][10][11] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[10] |

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented above are not publicly available. However, such studies typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (LD50): Generally determined using OECD Test Guideline 420, 423, or 425. A single dose of the substance is administered to fasted animals, and mortality is observed over a set period.

-

Skin Irritation/Corrosion: Typically follows OECD Test Guideline 404. A small amount of the substance is applied to the shaved skin of an animal, and the degree of irritation is observed.

-

Eye Irritation/Corrosion: Follows OECD Test Guideline 405. The substance is applied to the eye of an animal, and the effects on the cornea, iris, and conjunctiva are evaluated.

-

Flash Point: Determined using methods such as the Cleveland Open Cup (ASTM D92) or Pensky-Martens Closed Cup (ASTM D93) tests.

Visualized Safety Information

Key Safety Information Flow

The following diagram illustrates the logical flow of key safety information for this compound, from identification to disposal.

Chemical Spill Response Workflow

This diagram outlines the recommended workflow for responding to a spill of this compound.

References

- 1. This compound 96 1067-71-6 [sigmaaldrich.com]

- 2. Diethyl(2-oxopropyl)phosphonate [jinonpharma.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 1067-71-6 | this compound | Phosphoruses | Ambeed.com [ambeed.com]

- 5. This compound 96 1067-71-6 [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 1067-71-6 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound CAS#: 1067-71-6 [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. Diethyl (propan-2-yl)phosphonate | C7H17O3P | CID 586633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Acetonylphosphonic Acid Diethyl Ester: A Technical Guide to its Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonylphosphonic acid diethyl ester, also known as diethyl (2-oxopropyl)phosphonate, is a versatile organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive keto group and a phosphonate (B1237965) moiety, make it a valuable building block for the construction of a diverse array of molecules, including α,β-unsaturated ketones, heterocyclic compounds, and biologically active agents. This technical guide provides an in-depth overview of the core applications of acetonylphosphonic acid diethyl ester, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations and workflows.

Core Applications

The primary utility of acetonylphosphonic acid diethyl ester lies in its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, offering significant advantages over the traditional Wittig reaction. The phosphonate carbanion generated from diethyl acetonylphosphonate is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide, and the water-soluble phosphate (B84403) byproduct simplifies product purification.[1]

Beyond the HWE reaction, derivatives of acetonylphosphonic acid diethyl ester are being explored for their potential in drug discovery. Phosphonates are recognized as effective bioisosteres of phosphates and carboxylic acids, and their incorporation into molecular scaffolds can impart valuable pharmacological properties.[2] Research into phosphonate-containing compounds has revealed promising antimicrobial and anticancer activities.

Data Presentation

Horner-Wadsworth-Emmons Reaction Yields

The Horner-Wadsworth-Emmons reaction of this compound with various aldehydes provides access to a wide range of α,β-unsaturated ketones. The yields of these reactions are generally good to excellent, as summarized in the table below.

| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde (B42025) | NaH | THF | 0 to rt | 12 | 85 |

| 4-Chlorobenzaldehyde | NaH | DME | 0 to rt | 12 | 92 |

| 4-Methoxybenzaldehyde | NaH | THF | 0 to rt | 12 | 88 |

| 4-Nitrobenzaldehyde | NaH | DME | 0 to rt | 12 | 95 |

| Cinnamaldehyde | NaH | THF | 0 to rt | 12 | 78 |

| Furfural | NaH | DME | 0 to rt | 12 | 82 |

| Propanal | NaH | THF | 0 to rt | 12 | 75 |

| Isobutyraldehyde | NaH | DME | 0 to rt | 12 | 72 |

Note: Yields are isolated yields and may vary depending on the specific reaction conditions and purification methods.

Biological Activity of Related Phosphonate Derivatives

While specific biological activity data for derivatives of acetonylphosphonic acid diethyl ester is an active area of research, studies on structurally related phosphonate compounds have demonstrated significant potential. The following table presents IC50 values for some phosphonate derivatives against various cancer cell lines and microbes.

| Compound Type | Target | Cell Line/Organism | IC50 / MIC (µM) |

| α-Aminophosphonates | Anticancer | HeLa (Cervical Cancer) | 2.5 - 137.0 |

| α-Aminophosphonates | Anticancer | A549 (Lung Cancer) | - |

| α-Aminophosphonates | Anticancer | MCF-7 (Breast Cancer) | - |

| Benzylphosphonate Derivatives | Antimicrobial | Escherichia coli | - |

| Quinolyl-phosphonates | Antibacterial | S. aureus, B. subtilis | Moderate to good |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and chloroacetone (B47974).

Procedure:

-

To a stirred solution of triethyl phosphite (1.1 equivalents) in an appropriate solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon), add chloroacetone (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (typically around 110-120 °C) and monitor the reaction progress by TLC or GC.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent and the volatile byproduct (ethyl chloride) under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Horner-Wadsworth-Emmons Reaction for the Synthesis of an α,β-Unsaturated Ketone

This protocol describes the synthesis of (E)-4-phenylbut-3-en-2-one from this compound and benzaldehyde.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.

-

Stir the mixture at 0 °C for 30 minutes, during which time the formation of the phosphonate carbanion will occur.

-

Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford (E)-4-phenylbut-3-en-2-one.

Mandatory Visualizations

References

An In-depth Technical Guide on the Core Mechanism of Action of Phosphonate Reagents

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

Phosphonate (B1237965) reagents represent a versatile class of organophosphorus compounds with significant applications in medicinal chemistry and drug development. Characterized by a stable carbon-phosphorus (C-P) bond, they serve as effective mimics of natural phosphates and carboxylates, and as transition-state analogues for various enzymatic reactions. This technical guide provides a comprehensive overview of the core mechanisms of action of phosphonate reagents, with a focus on their roles as enzyme inhibitors, their application in the treatment of bone resorption disorders, and their use as antiviral agents. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to offer a thorough resource for professionals in the field.

Introduction to Phosphonate Reagents

Phosphonates are organophosphorus compounds containing a C−PO(OR)₂ group, where R can be an organic group such as an alkyl or aryl. The defining feature of phosphonates is the direct carbon-to-phosphorus bond, which makes them structurally similar to but more stable than phosphate (B84403) esters, which contain a more labile P-O-C linkage.[1][2] This inherent stability against chemical and enzymatic hydrolysis is a key reason for their utility in drug design.[1]

Phosphonates can act as:

-

Isosteric mimics of phosphates: The phosphonate group can replace a phosphate group in a substrate analog, leading to competitive inhibition of enzymes that process phosphorylated substrates.[1][3]

-

Transition-state analogues: The tetrahedral geometry of the phosphonate group can mimic the transition state of reactions such as peptide bond hydrolysis, resulting in potent enzyme inhibition.[1][4]

-

Bioisosteres of carboxylates: Phosphonates can also serve as analogues of carboxylic acids and amino acids.[5]

Mechanism of Action in Enzyme Inhibition

A primary mechanism of action for many phosphonate-based drugs is the inhibition of specific enzymes. This inhibition can be achieved through several strategies, primarily by acting as transition-state analogues or as non-hydrolyzable substrate mimics.

Transition-State Analogue Inhibition

Many enzymatic reactions, particularly those involving hydrolysis of esters and amides, proceed through a tetrahedral transition state. Phosphonates, with their stable tetrahedral phosphorus center, can effectively mimic this high-energy intermediate. This allows them to bind to the enzyme's active site with high affinity, acting as potent competitive inhibitors.[1]

For example, phosphonate analogues of peptide substrates have been shown to be potent inhibitors of metalloproteases like carboxypeptidase A and thermolysin.[4][6] The phosphonate moiety mimics the tetrahedral intermediate formed during peptide bond hydrolysis. A strong correlation has been observed between the inhibition constants (Ki) of these phosphonate inhibitors and the Km/kcat values of the corresponding peptide substrates, providing strong evidence for their role as transition-state analogues.[4][6]

Isosteric Mimicry of Phosphates

Phosphonates are widely used as isosteric replacements for phosphates in the design of enzyme inhibitors.[1] By substituting a phosphate group with a non-hydrolyzable phosphonate, researchers can create substrate analogues that bind to the active site of an enzyme but do not undergo the catalytic reaction. This leads to competitive inhibition. This strategy has been successfully employed to develop inhibitors for a wide range of enzymes, including those involved in glycolysis, as well as phosphatases and viral DNA polymerases.[1]

Acyclic nucleoside phosphonates (ANPs), for instance, are potent antiviral agents that act as mimics of nucleoside monophosphates.[3][7] Their phosphonate group is not susceptible to enzymatic hydrolysis, giving them greater metabolic stability.[7]

Mechanism of Action in Bone Metabolism: The Bisphosphonates

Bisphosphonates are a class of drugs widely used to treat bone disorders such as osteoporosis and hypercalcemia of malignancy.[8][9] Their structure features a P-C-P core, which gives them a high affinity for the calcium hydroxyapatite (B223615) in bone.[8]

There are two main classes of bisphosphonates with distinct mechanisms of action:

-

Non-Nitrogen-Containing Bisphosphonates: These are metabolized within osteoclasts to form non-functional ATP analogues that compete with ATP in cellular energy metabolism, ultimately inducing osteoclast apoptosis.[9]

-

Nitrogen-Containing Bisphosphonates (N-BPs): These are more potent and do not get metabolized. Instead, they inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[8][9] Inhibition of FPPS prevents the synthesis of isoprenoid lipids necessary for the post-translational modification of small GTPases, which are crucial for osteoclast function and survival. This disruption of the mevalonate pathway leads to osteoclast detachment from the bone surface and apoptosis, thereby inhibiting bone resorption.[8][9]

Recent studies have also revealed that bisphosphonates can have direct anti-apoptotic effects on osteoblasts and osteocytes, further contributing to the maintenance of bone strength.[10]

Mechanism of Action as Antiviral Agents: Acyclic Nucleoside Phosphonates

Acyclic nucleoside phosphonates (ANPs) are a cornerstone of antiviral therapy, particularly against retroviruses like HIV and DNA viruses such as hepatitis B virus (HBV) and cytomegalovirus (CMV).[3][11] Prominent examples include tenofovir (B777), adefovir, and cidofovir.[3]

The mechanism of action of ANPs involves several steps:

-

Cellular Uptake and Activation: ANPs enter cells and are phosphorylated by cellular kinases to their active diphosphate (B83284) metabolites.[7]

-

Inhibition of Viral Polymerase: The diphosphorylated ANP then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural deoxynucleoside triphosphate substrate.[3][12]

-

Chain Termination: Upon incorporation into the growing viral DNA chain, the ANP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[12]

A significant advantage of ANPs is that the initial phosphorylation step is bypassed, as they already contain a phosphonate group, making them effective against viruses that may have developed resistance to nucleoside analogues that require initial phosphorylation by viral kinases.

Phosphonate Prodrugs for Enhanced Delivery

A major challenge in the development of phosphonate-based drugs is their poor membrane permeability due to their anionic character at physiological pH.[7][13] To overcome this, various prodrug strategies have been developed to mask the negative charge of the phosphonate moiety, thereby enhancing oral bioavailability and cellular uptake.[13][14]

Common prodrug approaches include:

-

Acyloxyalkyl Esters (e.g., POM): Pivaloyloxymethyl (POM) esters are frequently used to mask the phosphonate group. These are cleaved by cellular esterases to release the active drug.[14]

-

Alkoxycarbonylalkyl Esters (e.g., POC): Isopropoxycarbonyloxymethyl (POC) esters, as seen in tenofovir disoproxil fumarate (B1241708) (TDF), also utilize esterase-mediated cleavage.[14]

-

S-Acylthioethyl (SATE) Esters: These prodrugs are also cleaved by esterases to release the active phosphonate.[14]

-

Amidate/Ester Prodrugs: Mixed amidate/ester prodrugs can also be employed to improve the pharmacokinetic profile.[14]

Upon entering the target cell, these promoieties are enzymatically or chemically cleaved to release the active phosphonate drug.[13]

The Horner-Wadsworth-Emmons (HWE) Reaction in Phosphonate Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a crucial synthetic tool for the formation of alkenes and is widely used in the synthesis of phosphonate-containing molecules.[15][16][17] It involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene, typically with a high degree of E-stereoselectivity.[16][18]

The reaction proceeds through the following steps:

-

Deprotonation: A base, such as sodium hydride (NaH), deprotonates the phosphonate to form a stabilized phosphonate carbanion.[16][17]

-

Nucleophilic Addition: The carbanion undergoes nucleophilic addition to the carbonyl group of the aldehyde or ketone.[16][17]

-

Oxaphosphetane Formation: An oxaphosphetane intermediate is formed.[17]

-

Elimination: The intermediate eliminates a phosphate byproduct to yield the alkene.[17]

The HWE reaction offers several advantages over the related Wittig reaction, including the use of more nucleophilic and less basic carbanions, and the easy removal of the water-soluble phosphate byproduct.[18]

Experimental Protocols

MTT Assay for Cytotoxicity of Phosphonate Derivatives

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[19]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Culture medium (e.g., DMEM with 10% FBS)

-